molecular formula C23H17N3O5 B11955739 Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate CAS No. 853317-40-5

Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate

Cat. No.: B11955739
CAS No.: 853317-40-5
M. Wt: 415.4 g/mol
InChI Key: PCCHRSGCQISAIN-UHFFFAOYSA-N
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Description

Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of nitrobenzoyl, pyridinyl, and indolizinecarboxylate groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzoyl chloride with 2-pyridinylindolizinecarboxylate under basic conditions, followed by esterification with ethanol. The reaction conditions often require the use of catalysts such as triethylamine and solvents like dichloromethane to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and indolizinecarboxylate moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridinyl or indolizinecarboxylate derivatives.

Scientific Research Applications

Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes.

Comparison with Similar Compounds

Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate can be compared with other similar compounds such as:

    Ethyl 3-(4-methylamino)-3-nitro-N-(pyridin-2-yl)benzamido propanoate: Similar in structure but with a methylamino group instead of the nitro group.

    N-[4-(Methylamino)-3-nitrobenzoyl]-N-2-pyridinyl-β-alanine-d3 Ethyl Ester: Contains a β-alanine moiety, making it distinct in terms of its biological activity.

Properties

CAS No.

853317-40-5

Molecular Formula

C23H17N3O5

Molecular Weight

415.4 g/mol

IUPAC Name

ethyl 3-(3-nitrobenzoyl)-5-pyridin-2-ylindolizine-1-carboxylate

InChI

InChI=1S/C23H17N3O5/c1-2-31-23(28)17-14-21(22(27)15-7-5-8-16(13-15)26(29)30)25-19(17)10-6-11-20(25)18-9-3-4-12-24-18/h3-14H,2H2,1H3

InChI Key

PCCHRSGCQISAIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2C(=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=N4

Origin of Product

United States

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